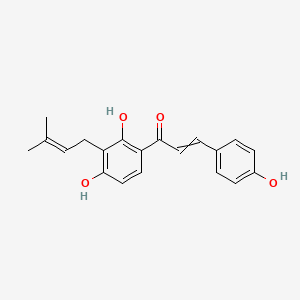

2',4',4-Trihydroxy-3'-prenylchalcone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPGRAKHMEPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 ,4 ,4 Trihydroxy 3 Prenylchalcone

Botanical Sources and Geographical Distribution of 2',4',4-Trihydroxy-3'-prenylchalcone

This compound is primarily distributed in a select number of plant families, most notably the Fabaceae (legume) and Moraceae (mulberry) families. nih.govnih.govnih.gov Its occurrence is also reported in the Cannabaceae and Apiaceae families. nih.govresearchgate.net The distribution of these plants spans various continents, with significant prevalence in Asia, where many of the source plants are integral to traditional medicine systems. benthamdirect.comnih.gov For instance, Psoralea corylifolia, a primary source, is native to India and China. nih.gov Similarly, various Glycyrrhiza species (licorice), which also produce this compound, are widely distributed across Asia and parts of Europe. nih.gov

Several specific plant species are recognized as key natural sources of Isobavachalcone (B1672217). It was first isolated from Psoralea corylifolia, where it is found in the seeds. benthamdirect.comnih.govresearchgate.net Other significant sources include plants from the Glycyrrhiza (licorice) genus, such as Glycyrrhiza uralensis, and species within the Dorstenia and Artocarpus genera. medchemexpress.comnih.gov The concentration of the compound can vary significantly depending on the plant species, the specific part of the plant (e.g., seeds, roots, or leaves), and environmental conditions. bohrium.com

Table 1: Botanical Sources of this compound

| Genus | Species | Family | Part of Plant |

|---|---|---|---|

| Psoralea | corylifolia | Fabaceae | Seeds nih.govnih.govresearchgate.net |

| Glycyrrhiza | uralensis, glabra, inflata | Fabaceae | Roots, Rhizomes nih.govmedchemexpress.com |

| Dorstenia | zenkeri | Moraceae | Not Specified nih.gov |

| Artocarpus | nobilis | Moraceae | Not Specified nih.gov |

| Sophora | flavescens | Fabaceae | Not Specified frontiersin.org |

Advanced Methodologies for the Isolation and Purification of this compound from Complex Natural Matrices

The isolation of this compound from its natural botanical sources is a multi-step process designed to separate the target molecule from a complex mixture of other secondary metabolites. The process typically begins with the extraction of the raw plant material using an appropriate organic solvent, such as methanol or dichloromethane. nih.govsciencepublishinggroup.com Following this initial extraction, a series of advanced chromatographic techniques are employed to achieve purification.

Chromatography is the cornerstone of isolating pure this compound. A combination of methods is often used to progressively enrich the fraction containing the target compound.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Common stationary phases include silica gel, which separates compounds based on polarity, and Sephadex LH-20, which separates smaller molecules based on size exclusion and adsorption properties. sciencepublishinggroup.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is frequently utilized. This high-resolution technique allows for the separation of compounds with very similar chemical structures, yielding Isobavachalcone at a high degree of purity.

Thin-Layer Chromatography (TLC): Throughout the isolation process, TLC is used as a rapid and effective tool to monitor the progress of the separation, identify fractions containing the desired compound, and assess purity. sciencepublishinggroup.com

Table 2: Chromatographic Techniques in the Isolation of this compound

| Technique | Stationary Phase Examples | Principle of Separation | Application in Workflow |

|---|---|---|---|

| Column Chromatography | Silica Gel, Sephadex LH-20 | Adsorption, Polarity, Size Exclusion | Initial fractionation and enrichment sciencepublishinggroup.com |

| Preparative HPLC | C18 (Reversed-Phase) | Partitioning based on hydrophobicity | Final purification to achieve high purity |

Elucidation of the Biosynthetic Pathway for this compound

The biosynthesis of this compound is a sophisticated enzymatic process that begins with primary metabolites. The core structure is assembled through the well-established phenylpropanoid and polyketide pathways, followed by a crucial modification that adds the characteristic prenyl group. nih.govnih.gov

Several key enzymes are responsible for constructing the molecular scaffold and tailoring it to the final product.

Chalcone (B49325) Synthase (CHS): This enzyme is central to the biosynthesis of all flavonoids. frontiersin.orgresearchgate.net It belongs to the type III polyketide synthase (PKS) family and catalyzes the sequential condensation of precursor molecules to form the characteristic C6-C3-C6 chalcone backbone. nih.gov

Chalcone Reductase (CHR): In many leguminous plants, CHS acts in concert with CHR. nih.govfrontiersin.orgresearchgate.net This combined activity is crucial for producing the specific precursor needed for Isobavachalcone, namely isoliquiritigenin (2',4,4'-trihydroxychalcone). frontiersin.org

Prenyltransferases (PTs): These enzymes catalyze the final and defining step in the formation of prenylated flavonoids. nih.govnih.gov A specific prenyltransferase is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the chalcone skeleton, a reaction known as C-prenylation. nih.govnih.gov For instance, prenyltransferases like SfFPT from Sophora flavescens have been shown to catalyze this reaction. nih.govfrontiersin.org

The synthesis is a sequential, multi-step pathway:

Phenylpropanoid Pathway: The process begins with the amino acid L-phenylalanine . A series of enzymes, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), convert it into the activated starter molecule, p-Coumaroyl-CoA . nih.govfrontiersin.org

Chalcone Backbone Synthesis: CHS and CHR work together to catalyze the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA . This reaction forms the direct chalcone precursor, Isoliquiritigenin (2',4,4'-trihydroxychalcone). nih.govfrontiersin.orgresearchgate.net

Regiospecific Prenylation: In the final step, a prenyltransferase enzyme catalyzes the transfer of a prenyl group from the donor molecule Dimethylallyl Pyrophosphate (DMAPP) to the 3'-position of the A-ring of isoliquiritigenin. nih.govresearchgate.net This electrophilic aromatic substitution yields the final product, this compound. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The regulation of the biosynthetic pathway involves several layers of control, from the expression of pathway genes to the availability of specific enzymes like prenyltransferases.

Regulation of Phenylpropanoid and Chalcone Synthase Genes: The initial steps of the pathway are regulated by transcription factors that control the expression of genes like PAL, C4H, 4CL, and CHS. In legumes, R1 MYB transcription factors have been shown to regulate isoflavonoid biosynthesis. For example, the transcription factor GmMYB176 in soybean activates the expression of the Chalcone Synthase 8 (CHS8) gene. frontiersin.org The expression of CHS itself is often handled by a multigene family, allowing for differential regulation in various tissues and under different environmental conditions. nih.gov

Role of Prenyltransferase Genes: The final, and often rate-limiting, step of prenylation is governed by the availability and specificity of prenyltransferase (PT) enzymes. These enzymes determine where the prenyl group is attached to the flavonoid skeleton. Research has focused on identifying and characterizing the specific PT genes responsible for isobavachalcone synthesis.

Heterologous expression studies have been instrumental in identifying functional PT genes. For instance, by expressing various known prenyltransferases in tobacco, it was found that SfFPT from Sophora flavescens and HlPT1 from Humulus lupulus could successfully convert exogenously supplied isoliquiritigenin into isobavachalcone. frontiersin.orgnih.gov This demonstrates that these genes encode enzymes with the correct substrate and regio-specificity for this reaction.

In Psoralea corylifolia, a study of the plant's transcriptome led to the identification of 11 potential prenyltransferase genes (PcPTs). researchgate.net While this research highlights the genetic basis for the diversity of prenylated compounds in the plant, identifying the specific PT responsible for the 3'-prenylation of isoliquiritigenin is an ongoing area of investigation. One identified gene, PcPT11, showed broad substrate promiscuity but specifically catalyzed prenylation at the C-6 position, not the C-3' position required for isobavachalcone. researchgate.netresearchhub.com

The de novo biosynthesis of isobavachalcone has been successfully engineered in transgenic tobacco. This was achieved by co-expressing genes for the precursor pathway, such as GmCHS8 and GmCHR5 from soybean (Glycine max) to produce isoliquiritigenin, along with a functional prenyltransferase gene like SfFPT. frontiersin.orgnih.govresearchgate.net These metabolic engineering efforts confirm the genetic components necessary for production and provide a platform for further study of the regulatory mechanisms.

Table 3: Genes Involved in this compound Biosynthesis and Regulation

| Gene | Abbreviation | Organism of Origin | Encoded Protein/Function |

|---|---|---|---|

| Chalcone Synthase 8 | GmCHS8 | Glycine max | Chalcone synthase |

| Chalcone Reductase 5 | GmCHR5 | Glycine max | Chalcone reductase |

| Flavonoid Prenyltransferase | SfFPT | Sophora flavescens | Prenyltransferase (catalyzes isobavachalcone formation) |

| Prenyltransferase 1 | HlPT1 | Humulus lupulus | Prenyltransferase (catalyzes isobavachalcone formation) |

| MYB Transcription Factor | GmMYB176 | Glycine max | Transcription factor, regulates CHS8 expression |

Pharmacological Activities and Molecular Mechanisms of 2 ,4 ,4 Trihydroxy 3 Prenylchalcone: in Vitro and in Silico Investigations

Antioxidant and Free Radical Scavenging Activities of 2',4',4-Trihydroxy-3'-prenylchalcone

This compound, a member of the chalcone (B49325) family of compounds, has demonstrated significant potential as an antioxidant agent. Its chemical structure, featuring multiple hydroxyl groups and a prenyl moiety, contributes to its capacity to neutralize free radicals and counteract oxidative stress.

Mechanisms of Reactive Oxygen Species (ROS) and Nitrogen Species (RNS) Modulation

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules, including free radicals, that are generated during normal metabolic processes. unipd.itnih.gov While they play roles in cellular signaling, their overproduction can lead to oxidative stress, damaging key biological molecules like lipids, proteins, and DNA. unipd.itnih.gov

This compound and related prenylated chalcones modulate ROS and RNS through direct scavenging activities. The α,β-unsaturated keto functionality present in chalcones is particularly reactive towards superoxide and peroxynitrite anions, key components of ROS and RNS. nih.gov Studies on similar prenylated chalcones, such as xanthohumol, have shown they can inhibit the oxidation of low-density lipoproteins (LDL) mediated by peroxynitrite, a potent RNS. nih.gov This suggests that this compound likely shares this mechanism, directly interacting with and neutralizing these damaging species, thereby preventing cellular injury. The modulation of ROS and RNS is a critical mechanism for the therapeutic potential of these compounds in conditions associated with oxidative stress. nmb-journal.com

Inhibition of Lipid Peroxidation and Oxidative Enzyme Systems by this compound

Lipid peroxidation is a primary consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage that can compromise cell integrity and function. researchgate.net this compound has been shown to be an effective inhibitor of this process.

In studies using sunflower oil, a model for lipid-rich systems, 2,4,4′-trihydroxychalcone effectively reduced the formation of both primary and secondary oxidation products. mdpi.com Its efficacy was found to be comparable or even superior to that of Butylated hydroxytoluene (BHT), a common synthetic antioxidant used in the food industry. mdpi.com The compound's ability to inhibit lipid peroxidation is demonstrated by the reduction in peroxide values (PVs), p-anisidine values (p-AnVs), and thiobarbituric reactive substances (TBARS). mdpi.com

Furthermore, prenylated chalcones can inhibit peroxynitrite-mediated LDL oxidation, a specific form of lipid peroxidation implicated in atherosclerosis. nih.gov The mechanism involves the chalcone structure acting as a target for reactive species, thereby protecting the lipid molecules from oxidative damage. nih.gov While direct inhibition of specific oxidative enzymes like cyclooxygenases by this particular chalcone is part of its anti-inflammatory action, its primary antioxidant role in this context is through breaking the free radical chain reactions of lipid peroxidation.

Anti-Inflammatory Activities of this compound

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. nih.gov Chalcones, including this compound, have emerged as potent anti-inflammatory agents by targeting key components of the inflammatory cascade. researchgate.net

Modulation of Pro-Inflammatory Mediators and Cytokine Expression in Cellular Models

This compound exerts its anti-inflammatory effects by downregulating the expression and production of critical pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, related 2'-hydroxychalcone derivatives have been shown to significantly inhibit the production of nitric oxide (NO). researchgate.net This is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net

Furthermore, these chalcones can reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. researchgate.net The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is also significantly attenuated by chalcone treatment in a dose-dependent manner. nih.gov This broad inhibition of inflammatory molecules highlights the compound's potential to control inflammatory responses at multiple levels.

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB) by this compound

A central mechanism for the anti-inflammatory activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including iNOS, COX-2, and various pro-inflammatory cytokines. mdpi.comnih.gov

Chalcones have been found to block the activation of NF-κB. researchgate.net They can achieve this by preventing the degradation of the inhibitory subunit IκBα. nih.govelsevierpure.com In its inactive state, NF-κB is bound to IκBα in the cytoplasm. Upon stimulation by inflammatory signals like TNF-α or LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govelsevierpure.com By inhibiting IκBα degradation, chalcones effectively trap NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression. elsevierpure.com Some chalcones, like butein, have been shown to directly inhibit the IκBα kinase (IKK) complex, which is responsible for phosphorylating IκBα. nih.gov This targeted inhibition of a key upstream regulator makes chalcones potent suppressors of the inflammatory response.

Antineoplastic and Chemopreventive Potentials of this compound

Chalcones have demonstrated significant potential as anticancer and chemopreventive agents, owing to their ability to interfere with multiple pathways involved in tumor development and progression. mdpi.comnih.gov Their biological activities include inducing programmed cell death (apoptosis), halting the cell cycle, and preventing cancer cell invasion. nih.gov

The antineoplastic effects of chalcones are often linked to their anti-inflammatory and antioxidant properties, particularly the inhibition of the NF-κB pathway. nih.govnih.gov By suppressing NF-κB, chalcones can downregulate the expression of genes involved in cell survival, proliferation, and invasion, such as Bcl-2, Bcl-xL, cyclin D1, COX-2, and MMP-9. nih.gov This suppression can enhance apoptosis induced by chemotherapeutic agents. nih.gov

In vitro studies on various chalcone derivatives have established their cytotoxic effects against a range of human cancer cell lines. For instance, a structurally similar compound, 2',4',4-trihydroxy-3-methoxychalcone, showed potent activity against cervical (HeLa), colon (WiDr), and breast (T47D) cancer cell lines. researcher.liferesearchgate.net Another derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), was effective against several cancer cell lines, with evidence of inducing apoptosis through chromatin condensation and fragmentation. nih.gov This compound has also shown chemopreventive effects in animal models of hepatocarcinogenesis by promoting apoptosis and reducing cell proliferation. mdpi.com These findings strongly suggest that this compound likely possesses similar antineoplastic and chemopreventive capabilities through related molecular mechanisms.

Table 1: In Vitro Anticancer Activity of a Structurally Related Chalcone

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr | Colon | 2.66 | researcher.liferesearchgate.net |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa | Cervical | 8.53 | researcher.liferesearchgate.net |

| 2',4',4-Trihydroxy-3-methoxychalcone | T47D | Breast | 24.61 | researcher.liferesearchgate.net |

Induction of Apoptosis and Necrosis in Cancer Cell Lines

This compound, a prenylated chalcone, has demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This process is crucial for eliminating malignant cells and is a key target for many anticancer therapies. The compound activates caspase pathways, which are a family of protease enzymes that play essential roles in apoptosis.

In human lung cancer A549 cells, a related compound, 2,2′,4′-trihydroxychalcone, was shown to significantly increase the apoptosis rate. nih.gov This was accompanied by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved poly (ADP-ribose) polymerase (PARP), as well as caspase-3. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was significantly decreased. nih.gov This shift in the balance between pro- and anti-apoptotic proteins suggests that the compound promotes apoptosis through the mitochondrial pathway. nih.gov

Similarly, studies on other chalcone derivatives have shown their pro-apoptotic activity in various cancer cell lines, including canine lymphoma, leukemia, and triple-negative breast cancer. Another chalcone, 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone, was found to induce apoptosis in prostate, cervical, and breast cancer cell lines, with the triple-negative breast cancer cell line MDA-MB-231 showing the highest sensitivity. nih.gov This activity was linked to the regulation of mitochondrial membrane potential and the activation of pro-apoptotic proteins, triggering the intrinsic apoptotic pathway. nih.gov

The table below summarizes the effects of a related chalcone on key apoptotic proteins in A549 lung cancer cells.

| Protein | Function | Effect of 2,2′,4′-trihydroxychalcone |

| Bax | Pro-apoptotic | Increased expression |

| Cleaved PARP | Marker of apoptosis | Increased expression |

| Caspase-3 | Executioner caspase | Increased expression |

| Bcl-2 | Anti-apoptotic | Decreased expression |

Mechanisms of Cell Cycle Arrest Elicited by this compound

In addition to inducing apoptosis, this compound and related compounds can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent the growth of tumors.

Research has shown that certain chalcones can cause G1 phase arrest in cancer cells, preventing them from entering the DNA synthesis (S) phase and thus inhibiting further division. For instance, Licochalcone H, a phenolic compound, induced G1 cell cycle arrest in human skin cancer cells (A375 and A431). nih.gov This was associated with the downregulation of cyclin D1 and the upregulation of p21, p27, and p53, which are key regulators of the G1/S checkpoint. nih.gov

Another chalcone, Licochalcone A, was found to increase the number of lung squamous cell carcinoma cells in the G1 phase. nih.gov This was accompanied by a downregulation of the protein expression of cyclin D1, cyclin E, CDK2, and CDK4. nih.gov Similarly, a novel α-substituted hetero-aromatic chalcone hybrid arrested the cell cycle at the G2/M phase in MCF-7 breast cancer cells. nih.gov

The table below outlines the effects of different chalcones on cell cycle regulatory proteins.

| Chalcone | Cancer Cell Line | Phase of Arrest | Key Protein Changes |

| Licochalcone H | A375, A431 (Skin) | G1 | ↓ Cyclin D1, ↑ p21, ↑ p27, ↑ p53 |

| Licochalcone A | Lung Squamous Cell | G1 | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4 |

| α-substituted chalcone hybrid | MCF-7 (Breast) | G2/M | Regulation of caspases and PARP |

Inhibition of Angiogenesis and Metastasis in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By cutting off the blood supply to tumors, anti-angiogenic therapies can effectively starve them of essential nutrients and oxygen. Metastasis is the spread of cancer cells from the primary tumor to other parts of the body.

In vitro studies have demonstrated the potential of chalcones to inhibit both angiogenesis and metastasis. For example, 2,2′,4′-trihydroxychalcone was found to significantly reduce the formation of mimetic blood vessels by A549 lung cancer cells. nih.gov The compound also decreased the expression and secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. nih.gov Furthermore, it inhibited the adhesion between A549 cells and human umbilical vein endothelial cells (HUVECs) and decreased the expression of N-cadherin and E-selectin, which are involved in cell adhesion and migration. nih.gov

A novel α-substituted hetero-aromatic chalcone hybrid was also shown to inhibit HUVEC tube formation, migration, and invasion in vitro. nih.gov This suggests a direct inhibitory effect on the processes that underpin angiogenesis. The compound also significantly reduced the metastasis and proliferation of MCF-7 breast cancer cells in a zebrafish xenograft model. nih.gov

The table below summarizes the anti-angiogenic and anti-metastatic effects of chalcones observed in in vitro models.

| Chalcone | Cancer Cell Line | Effect | Mechanism |

| 2,2′,4′-trihydroxychalcone | A549 (Lung) | Inhibition of vasculogenic mimicry | ↓ VEGF expression and secretion, ↓ N-cadherin, ↓ E-selectin |

| α-substituted chalcone hybrid | HUVEC, MCF-7 (Breast) | Inhibition of tube formation, migration, and invasion | Not specified |

Interaction with Oncogenic Signaling Pathways and Molecular Targets

The anticancer effects of this compound and its analogs are mediated through their interaction with various oncogenic signaling pathways and molecular targets that are crucial for cancer cell proliferation, survival, and metastasis.

One of the key pathways targeted by chalcones is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, survival, and metabolism. The compound 2,2′,4′-trihydroxychalcone has been shown to suppress the PI3K/AKT/NF-κB signaling pathway in A549 lung cancer cells. nih.gov This was evidenced by a decrease in the phosphorylation of PI3K, AKT, and mTOR. nih.gov

Isobavachalcone (B1672217), another prenylated chalcone, has been suggested to exert its cytotoxic effects against various cancer cell lines through its inhibitory activity against Akt. nih.gov The MAPK signaling pathway is another important target. Licochalcone A was found to exert its antitumor effects by inhibiting the MAPK signaling pathway and the expression of F-box protein 5 (FBXO5) in lung squamous cell carcinoma. nih.gov Specifically, it decreased the expression of p-ERK1/2 and p-p38MAPK. nih.gov

Furthermore, Licochalcone H has been shown to induce apoptosis in human skin cancer cells by modulating the JAK2/STAT3 signaling pathway, decreasing the phosphorylation of both JAK2 and STAT3. nih.gov

The table below details the interaction of different chalcones with key oncogenic signaling pathways.

| Chalcone | Signaling Pathway | Key Molecular Targets | Cancer Cell Line |

| 2,2′,4′-trihydroxychalcone | PI3K/AKT/NF-κB | p-PI3K, p-AKT, p-mTOR, NF-κB | A549 (Lung) |

| Isobavachalcone | PI3K/AKT | Akt | Various |

| Licochalcone A | MAPK | p-ERK1/2, p-p38MAPK, FBXO5 | Lung Squamous Cell |

| Licochalcone H | JAK2/STAT3 | p-JAK2, p-STAT3 | A375, A431 (Skin) |

Antimicrobial and Antiviral Properties of this compound

Beyond its anticancer activities, this compound and related chalcones have shown promising antimicrobial and antiviral properties. These compounds represent a potential source for the development of new agents to combat infectious diseases.

Chalcones have been reported to exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, parasites, and viruses. nih.gov Their antiviral effects are often attributed to the selective targeting of various viral enzymes. nih.gov

Antibacterial Mechanisms Against Specific Pathogens

Isobavachalcone, a natural prenylated chalcone, and its derivatives have demonstrated antibacterial potency against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Structure-activity relationship studies suggest that the prenyl chain and hydroxyl groups on the aromatic rings are crucial for their antibacterial potential. researchgate.netnih.gov

The mechanism of action for some chalcones appears to involve targeting the bacterial cytoplasmic membrane or cell wall. researchgate.netnih.gov For instance, certain derivatives of isobavachalcone exhibited a bactericidal nature, showing concentration-dependent killing of Staphylococcus aureus over time. researchgate.netnih.gov Another chalcone, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone, has shown antibacterial activity against E. coli and S. epidermis with a minimum inhibitory concentration (MIC) value of 10 μg/mL. medchemexpress.com

The table below summarizes the antibacterial activity of selected chalcones.

| Chalcone/Derivative | Bacterial Strain(s) | Key Findings |

| Isobavachalcone (IBC) and IBC-2 | S. aureus | MIC of 5.0 μM |

| IBC-3 | S. aureus, MRSA, E. coli, P. aeruginosa | Broad-spectrum activity |

| 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone | E. coli, S. epidermis | MIC of 10 μg/mL |

Antifungal Actions and Inhibition of Fungal Growth

Chalcones have also been investigated for their antifungal properties. 2',4'-Dihydroxychalcone was identified as having antifungal effects against Aspergillus fumigatus. nih.govnih.gov Its mode of action is suggested to be as an Hsp90-calcineurin pathway inhibitor. nih.govnih.gov Docking studies indicated that this chalcone binds to the ATPase domain of Hsp90. nih.govnih.gov

In the presence of 2',4'-dihydroxychalcone, the radial growth of Aspergillus fumigatus was inhibited, and its green pigmentation was completely blocked. nih.govnih.gov The expression of genes associated with conidiation was also significantly decreased. nih.govnih.gov Another study on 2-hydroxy 4,4',6'-trimethoxy chalcone showed that it inhibited spore germination of several fungi, including Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. koreascience.kr

The table below highlights the antifungal activity of specific chalcones.

| Chalcone | Fungal Species | Mechanism of Action |

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Hsp90-calcineurin pathway inhibitor |

| 2-hydroxy 4,4',6'-trimethoxy chalcone | Ustilago cynodontis, Alternaria brassicicola, A. solani, Aspergillus flavus | Inhibition of spore germination |

Antiviral Activities and Interference with Viral Replication Cycles

This compound, also known as Isobavachalcone (IBC), has demonstrated a range of pharmacological activities, including antiviral properties. nih.govbenthamdirect.com Chalcones, as a class of compounds, are recognized for their potential to combat various viral infections by interfering with different stages of the viral life cycle. frontiersin.org

Research into the specific antiviral mechanisms of compounds structurally related to this compound provides insight into its potential modes of action. For instance, Licochalcone A, a similar prenylated chalcone, has been shown to significantly inhibit the replication of Enterovirus A71 (EV-A71), a primary cause of hand-foot-mouth disease. nih.gov The antiviral effect of Licochalcone A is exerted by interfering with the early stages of viral replication. nih.gov Further studies on other enteroviruses, such as EV-D68, revealed that Licochalcone A can inhibit viral replication by regulating the activity of the viral Internal Ribosome Entry Site (IRES), a critical component for the translation of viral proteins. nih.gov

In the context of retroviruses, an in vitro study demonstrated that Isobavachalcone could inhibit the HIV reverse transcriptase enzyme by 56.26% at a concentration of 100 μg/mL, indicating its potential to interfere with a crucial step in the HIV replication cycle. bohrium.com The antiviral effects of various chalcones are often attributed to their ability to inhibit key viral enzymes, such as proteases, which are essential for viral maturation and propagation. researchgate.net

| Compound | Virus | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound (Isobavachalcone) | Human Immunodeficiency Virus (HIV) | 56.26% inhibition of reverse transcriptase at 100 µg/mL | Inhibition of reverse transcriptase enzyme | bohrium.com |

| Licochalcone A | Enterovirus A71 (EV-A71) | Dose-dependent inhibition of replication (EC₅₀ = 9.30 µM in RD cells) | Interference with early stages of viral replication | nih.gov |

| Licochalcone A | Enterovirus D68 (EV-D68) | Significant inhibition of replication | Regulation of viral IRES-mediated translation | nih.gov |

Enzyme Modulation and Receptor Interactions by this compound

This compound and its analogs are known to modulate the activity of various enzymes, with tyrosinase inhibition being a prominent example. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and medicine for treating hyperpigmentation disorders. mdpi.comnih.gov

Studies on the closely related compound 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) have shown it to be a potent, competitive inhibitor of mushroom tyrosinase, with an IC₅₀ value of 0.95 µM, making it significantly more effective than the well-known inhibitor kojic acid. mdpi.comresearchgate.net Kinetic studies revealed that the inhibition is reversible and competitive with respect to the substrate L-dopa. mdpi.comresearchgate.net The mechanism of action is attributed to the direct inhibition of tyrosinase activity rather than the suppression of its gene expression. mdpi.com The 2,4-dihydroxyphenyl moiety (a resorcinol structure) within the chalcone is considered a critical feature for this potent inhibitory activity, as it mimics the structure of tyrosine, the natural substrate of the enzyme. mdpi.combrieflands.com While direct kinetic data for this compound is less detailed, its structural similarity suggests a comparable inhibitory mechanism. researchgate.net

| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2,4,2′,4′-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) | Mushroom Tyrosinase (L-dopa oxidase activity) | 0.95 µM | Competitive | mdpi.comresearchgate.net |

| Kojic Acid (Reference) | Mushroom Tyrosinase (L-dopa oxidase activity) | 24.88 µM | Mixed-Competitive | researchgate.netbrieflands.com |

Information regarding the inhibition of elastase by this compound is not extensively available in the reviewed literature, indicating an area for future investigation.

Beyond enzyme inhibition, this compound (Isobavachalcone) engages in direct interactions with cellular receptors and transporters. It has been shown to interact with the ABCB1 transporter, also known as P-glycoprotein, which is a key player in multidrug resistance in cancer cells. Isobavachalcone acts as a substrate and/or a competitive inhibitor of this transporter, suggesting it could interfere with the efflux of chemotherapeutic drugs from cancer cells. mdpi.com

Furthermore, Isobavachalcone modulates inflammatory pathways through receptor interactions. It has been found to affect the signaling of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). By modulating both MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4, it can suppress inflammatory responses. In silico and in vitro studies also suggest that Isobavachalcone may bind directly to the ATP-binding pocket of the protein kinase Akt, thereby inhibiting its kinase activity and downstream signaling pathways involved in cell survival and proliferation. bohrium.com There is currently no specific evidence to classify this compound as an allosteric modulator in the classical sense.

Other Investigated Biological Activities of this compound (e.g., Neuroprotection, Cardioprotection, Metabolic Regulation)

Neuroprotection: this compound (Isobavachalcone) exhibits significant neuroprotective potential through multiple mechanisms. nih.govresearchgate.net Its anti-inflammatory and antioxidant properties are key contributors to this effect. nih.gov At a molecular level, it has been shown to inhibit the LPS-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) in brain endothelial cells by modulating TLR4 signaling. A critical finding in the context of neurodegenerative diseases is its ability to significantly inhibit both the oligomerization and fibrillization of amyloid-beta 42 (Aβ42), a peptide central to the pathology of Alzheimer's disease. Studies on related chalcones have shown that they can protect neurons from apoptosis and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from microglial cells, further supporting the neuroprotective role of this class of compounds. nih.govnih.gov

Cardioprotection: While direct studies on the cardioprotective effects of this compound are limited, research on the chalcone family provides strong evidence for this activity. Chalcone derivatives have been demonstrated to protect the heart against ischemia/reperfusion (I/R) injury. nih.gov The primary mechanism is believed to be the attenuation of oxidative stress, a major contributor to I/R damage. nih.gov For example, Licochalcone B was found to reduce myocardial infarct size, decrease the release of cardiac injury markers (LDH and CK), and suppress apoptosis and inflammation in I/R-injured hearts. nih.gov These protective effects were linked to its ability to enhance the heart's antioxidant capacity. nih.gov

Metabolic Regulation: Structurally similar chalcones have shown promise in the regulation of metabolism. Licochalcone A has been found to ameliorate glucolipid metabolism abnormalities and restore energy balance in diabetic models. nih.gov It effectively suppresses the accumulation of triglycerides in the liver. nih.gov The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the downregulation of the mammalian target of rapamycin complex 1 (mTORC1). nih.govnih.gov At the subcellular level, Licochalcone A inhibits lipogenesis by suppressing the transcription factor SREBP1c and upregulates genes involved in lipolysis, such as PPARα. nih.gov Furthermore, some trihydroxychalcone derivatives have been identified as potent, reversible, and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. nih.gov

Synthetic Strategies and Structure Activity Relationship Sar Studies of 2 ,4 ,4 Trihydroxy 3 Prenylchalcone and Its Analogues

De Novo Chemical Synthesis Approaches for 2',4',4-Trihydroxy-3'-prenylchalcone

The total synthesis of this compound relies on established organic chemistry reactions, primarily focusing on the efficient construction of the chalcone (B49325) backbone and the strategic introduction of its substituents.

The most prevalent and versatile method for constructing the chalcone scaffold is the Claisen-Schmidt condensation. nih.govnih.gov This reaction involves the base- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure. mdpi.comjocpr.comresearchgate.net

For the synthesis of this compound, the key precursors are 2',4'-dihydroxy-3'-prenylacetophenone (A-ring precursor) and 4-hydroxybenzaldehyde (B-ring precursor). lookchem.comchemicalbook.com The reaction is typically performed in an alcoholic solvent, such as ethanol (B145695) or methanol, using a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to deprotonate the α-carbon of the acetophenone, generating a reactive enolate. chemicalbook.comresearcher.lifeajrconline.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or facilitated by heat, yielding the final chalcone. nih.gov

While base-catalyzed methods are common, acid-catalyzed variants using catalysts like HCl, p-toluenesulfonic acid, or Lewis acids such as BF3·Et2O are also employed. nih.govjocpr.com The choice of catalyst can depend on the specific substituents on the aromatic rings, as hydroxyl groups may require protection under strongly basic conditions to prevent unwanted side reactions. mdpi.com However, one-pot procedures using bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been developed to synthesize polyhydroxylated chalcones without the need for protecting groups, though yields may vary. mdpi.comresearchgate.net

| Precursor A (Acetophenone) | Precursor B (Benzaldehyde) | Catalyst/Reagents | Product |

| 2',4'-Dihydroxy-3'-prenylacetophenone | 4-Hydroxybenzaldehyde | KOH or NaOH in Ethanol/Methanol | This compound |

The strategic placement of the prenyl and hydroxyl groups is critical and is typically achieved by selecting appropriately substituted starting materials rather than by modifying the final chalcone scaffold.

Regioselective Prenylation: The key challenge in the synthesis of the A-ring precursor, 2',4'-dihydroxy-3'-prenylacetophenone, is the regioselective introduction of the prenyl group onto the 2',4'-dihydroxyacetophenone (B118725) core. This is a Friedel-Crafts alkylation reaction, commonly achieved by treating 2',4'-dihydroxyacetophenone with a prenylating agent such as prenyl bromide in the presence of a base (e.g., K2CO3) or a Lewis acid catalyst. frontiersin.orgnih.gov Achieving high regioselectivity for the C-3' position can be difficult, as alkylation may also occur at the C-5' position, leading to a mixture of isomers that require chromatographic separation. The choice of solvent and catalyst is crucial in directing the alkylation to the desired position.

Hydroxylation: The hydroxyl groups at the 2', 4', and 4 positions are integral to the target molecule's identity. In a de novo synthesis, the most efficient strategy is to utilize precursors that already contain these hydroxyl groups, namely 2',4'-dihydroxyacetophenone and 4-hydroxybenzaldehyde. researcher.life Post-synthesis hydroxylation of the chalcone backbone is a less common approach due to challenges in controlling the position and number of introduced hydroxyl groups.

Semi-Synthetic Modifications and Derivatization Strategies of this compound

Starting with the natural or synthetically obtained this compound, various semi-synthetic modifications can be performed to generate analogues for structure-activity relationship studies.

Further prenylation can introduce additional lipophilic groups, potentially enhancing biological activity.

O-Prenylation: The free hydroxyl groups at the 4- and 4'-positions can be converted to prenyl ethers. This is typically achieved by reacting the parent chalcone with prenyl bromide in the presence of a mild base like potassium carbonate (K2CO3) in a solvent such as acetone. frontiersin.org The 2'-hydroxyl group is generally less reactive towards O-alkylation due to its involvement in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

C-Prenylation: Introducing a second C-prenyl group onto the chalcone skeleton is synthetically more challenging and may result in a mixture of products. A more viable strategy to obtain di-C-prenylated analogues is to begin the Claisen-Schmidt condensation with a di-prenylated acetophenone precursor.

Modification of the existing functional groups allows for a fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and hydrogen-bonding capacity.

Hydroxyl Group Derivatization: The phenolic hydroxyls can be readily converted into other functional groups. Common modifications include methylation (using reagents like dimethyl sulfate) or acetylation (using acetic anhydride) to form methoxy (B1213986) or acetoxy derivatives, respectively. These changes can significantly alter the molecule's polarity and its ability to act as a hydrogen bond donor. mdpi.com

Carbonyl and Alkene Derivatization: The α,β-unsaturated ketone moiety is a key reactive center.

Reduction: Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield the corresponding dihydrochalcone (B1670589), altering the planarity and electrophilicity of the molecule.

Cyclization: Under acidic conditions, the 2'-hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated system, leading to the cyclization of the chalcone into its corresponding flavanone (B1672756) isomer. mdpi.comresearchgate.net This transformation changes the core scaffold from an open-chain to a heterocyclic system.

Structure-Activity Relationship (SAR) Investigations on this compound and its Derivatives

SAR studies on this compound and its analogues have provided valuable insights into the contribution of each structural feature to its biological activities.

The 3'-Prenyl Group: The prenyl moiety at the C-3' position is a critical determinant of activity. As a lipophilic group, it generally increases the compound's affinity for biological membranes and hydrophobic pockets within target enzymes or receptors. frontiersin.org The introduction of a prenyl group often enhances potency compared to the non-prenylated 2',4',4'-trihydroxychalcone (isoliquiritigenin) counterpart. scielo.br

The Hydroxyl Groups: The number and position of hydroxyl groups are crucial for activity, particularly for antioxidant and enzyme inhibitory effects.

The 2'-hydroxyl group is of particular importance. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, which flattens the molecule and is often considered essential for various biological activities, including antimicrobial effects. mdpi.com

The 4'- and 4-hydroxyl groups contribute significantly to the molecule's antioxidant properties by acting as radical scavengers. mdpi.comnih.gov The presence of a hydroxyl group at the 4-position of ring B has been specifically linked to anti-inflammatory activity. mdpi.com SAR studies show that the bioactivity often increases with the number of hydroxyl groups. scielo.br

The α,β-Unsaturated Ketone System: This conjugated system is a key pharmacophore. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. researchgate.net This reactivity is believed to be responsible for many of the observed biological effects. Reduction of the double bond to form a dihydrochalcone typically leads to a significant change or loss of certain activities, confirming the importance of this structural element.

| Compound/Analogue | Key Structural Feature | General Impact on Activity (Compared to Parent Compound) |

| 2',4',4'-Trihydroxychalcone | No prenyl group | Generally lower activity due to reduced lipophilicity. |

| This compound | Parent Compound | Baseline activity |

| 4-O-prenyl-2',4'-dihydroxy-3'-prenylchalcone | O-prenylation at C-4 | Increased lipophilicity; activity may increase or decrease depending on the specific biological target. |

| 2',4',4-Trimethoxy-3'-prenylchalcone | Methylation of all -OH groups | Loss of hydrogen-bonding donor ability and antioxidant capacity; altered target interaction. |

| 2',4',4-Trihydroxy-3'-prenyldihydrochalcone | Saturated Cα-Cβ bond | Loss of Michael acceptor reactivity; significant change in biological activity profile. |

| Flavanone Isomer | Cyclized C-ring | Different molecular shape and scaffold; exhibits a distinct biological activity profile. |

Impact of Hydroxyl Group Number and Position on Biological Activities

The number and placement of hydroxyl (-OH) groups on the aromatic rings of the chalcone scaffold are critical determinants of their biological effects, particularly antioxidant, antimicrobial, and enzyme-inhibiting activities. mdpi.commdpi.com The hydrogen-donating ability of these phenolic groups is key to their antioxidant capacity. nih.gov

Research demonstrates that an increased number of hydroxyl groups often correlates with enhanced biological activity. mdpi.com For instance, 2',4',4-Trihydroxychalcone, the non-prenylated parent of the subject compound, has been identified as a highly active molecule in various assays. mdpi.comresearchgate.net It shows potent antioxidant activity and is a strong inhibitor of butyrylcholinesterase, with an IC50 value of 26.55 ± 0.55 μg/mL, comparable to the standard drug donepezil. mdpi.comresearchgate.net

The position of the hydroxyl groups is equally important. Studies on trihydroxylated chalcones have shown that the specific arrangement on the B-ring influences bacteriostatic activity against Staphylococcus aureus. researchgate.net The introduction of a hydroxyl group to the B-ring generally increases bioactivity compared to dihydroxychalcones, but the intensity of this effect depends on its location (ortho, meta, or para). researchgate.net For example, the presence of a hydroxyl group at the 4-position (para) of ring B is often associated with significant inhibitory activity. mdpi.com Furthermore, a hydroxyl group at the 2'-position of ring A can form an intramolecular hydrogen bond with the carbonyl group, which influences the molecule's conformation and bioactivity. nih.gov

| Compound | Number of -OH Groups | Key Positions | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxychalcone | 2 | 2', 4' | Moderate bacteriostatic activity. | researchgate.net |

| 2',4',4-Trihydroxychalcone | 3 | 2', 4', 4 | Potent antioxidant, anti-butyrylcholinesterase, and antimicrobial activity. | mdpi.comresearchgate.net |

| 2',4',2-Trihydroxychalcone | 3 | 2', 4', 2 | High bacteriostatic activity against S. aureus. | researchgate.net |

| Polyhydroxylated Chalcones | Multiple | Various | Active against methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

Role of the Prenyl Moiety in Enhancing or Modulating Pharmacological Potency and Selectivity

Prenylation, the attachment of a hydrophobic prenyl (3-methyl-2-butenyl) group, is a key modification that significantly modulates the pharmacological profile of flavonoids, including chalcones. frontiersin.orgnih.gov The addition of this lipophilic side chain to the 2',4',4-trihydroxychalcone scaffold to form this compound can profoundly influence its potency and selectivity. tandfonline.com

The primary effect of the prenyl group is an increase in the molecule's lipophilicity (hydrophobicity). frontiersin.orgtandfonline.com This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the cell membrane, potentially leading to better interaction with intracellular targets. tandfonline.comontosight.ai This has been linked to an enhancement of various biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. tandfonline.com For example, studies on other flavonoids have shown that prenylation can lead to stronger antibacterial activity. tandfonline.com

The prenyl group can also directly participate in binding to target proteins, often fitting into hydrophobic pockets within the active site of an enzyme. researchgate.netmdpi.com This interaction can increase binding affinity and contribute to the compound's inhibitory potency and selectivity. mdpi.com For instance, in studies of prenylated chalcones as 5-lipoxygenase (5-LOX) inhibitors, the prenyl moiety was found to be important for binding to the enzyme's active site. researchgate.netmdpi.com Research comparing mono- and di-O-prenylated chalcones showed that the di-prenylated versions had higher potency, indicating that the number and presence of these groups are crucial determinants of bioactivity. researchgate.net

| Compound Type | Key Structural Feature | Impact on Properties | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Non-prenylated Chalcone | Hydrophilic scaffold | Lower lipophilicity. | Baseline activity. | tandfonline.com |

| Prenylated Chalcone | Attached prenyl group | Increases lipophilicity and membrane affinity. | Often enhances potency (e.g., antimicrobial, enzyme inhibition). | frontiersin.orgtandfonline.com |

| Mono-O-prenylated Chalcone | One prenyl ether | Moderate increase in lipophilicity. | Moderate 5-LOX inhibition. | researchgate.net |

| Di-O-prenylated Chalcone | Two prenyl ethers | Significant increase in lipophilicity. | Higher potency as a 5-LOX inhibitor compared to mono-prenylated analogue. | researchgate.net |

Influence of Chalcone Scaffold Modifications on Efficacy and Target Interactions

Beyond the hydroxyl and prenyl groups, modifications to the core 1,3-diaryl-2-propen-1-one scaffold offer a versatile strategy for fine-tuning the efficacy and target specificity of chalcone analogues. mdpi.comnih.gov The chalcone framework consists of two aromatic rings (A and B) connected by an α,β-unsaturated carbonyl system, each part of which can be chemically altered. nih.gov

Substitutions on the A and B rings with various electron-donating or electron-withdrawing groups can dramatically alter the electronic properties and, consequently, the biological activity of the molecule. mdpi.com For example, the introduction of methoxy (-OCH3) groups, in addition to hydroxyl groups, has been shown to produce strong anti-inflammatory properties. mdpi.com Replacing the phenyl rings with other aromatic systems, such as quinoline (B57606) or naphthalene, can also lead to potent analogues, with some 3-quinolinyl ring A derivatives showing significant antimalarial activity. nih.gov

The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor, which can be crucial for covalent interactions with biological targets. nih.gov Modifications to this linker, such as reduction of the double bond to create a dihydrochalcone, can alter the mechanism of action and biological activity profile. mdpi.com For instance, while both chalcones and dihydrochalcones can exhibit anti-oomycete activity, their relative potencies can differ, highlighting the importance of the enone system. mdpi.com

Computational and In Silico Approaches to SAR Prediction (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools for predicting and rationalizing the structure-activity relationships of chalcones, accelerating the drug discovery process. nih.gov Molecular docking and Quantitative Structure-Activity Relationship (QSAR) are two prominent in silico methods used to study compounds like this compound and its analogues. researchgate.netjapsonline.com

Molecular Docking simulates the interaction between a ligand (the chalcone) and a biological target (a protein or enzyme). nih.gov This technique predicts the preferred binding orientation and affinity of a compound within the active site of a target. researchgate.net For prenylated chalcones, docking studies can visualize how the prenyl group fits into hydrophobic pockets of an enzyme, while hydroxyl groups form specific hydrogen bonds with key amino acid residues. researchgate.netmdpi.com Such studies have been used to explain the potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B) and 5-lipoxygenase by chalcone derivatives. researchgate.netnih.gov The calculated binding energy from docking simulations often correlates well with experimentally determined inhibitory activity. researchgate.netresearchgate.net

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.comnih.gov A QSAR model can be developed to predict the activity of new, unsynthesized chalcone derivatives based on calculated physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular shape). researchgate.net These models help identify which structural features are most important for enhancing or diminishing a particular biological effect. nih.gov For example, QSAR analyses of antimalarial chalcones have successfully predicted their IC50 values, with the results showing high correlation with in vitro experimental data. researchgate.net

Together, these computational approaches allow researchers to screen virtual libraries of chalcone analogues, prioritize candidates for synthesis, and provide a theoretical basis for observed SAR trends, thus guiding the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for 2 ,4 ,4 Trihydroxy 3 Prenylchalcone Research

Chromatographic Techniques for Separation, Quantification, and Purity Assessment

Chromatographic methods are fundamental in the analysis of 2',4',4-Trihydroxy-3'-prenylchalcone, enabling its separation from intricate mixtures, accurate quantification, and the evaluation of its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prenylated chalcones due to its high resolution and sensitivity. For the separation and quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. A C18 column is a common choice for the stationary phase, providing effective separation based on the compound's hydrophobicity.

The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is essential for resolving compounds with varying polarities that may be present in a sample matrix.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. This compound exhibits strong UV absorbance due to its conjugated system, with a characteristic maximum absorption wavelength (λmax) around 369 nm, which is utilized for its selective detection and quantification. nih.gov The purity of the compound can be assessed by the symmetry of the chromatographic peak and by analyzing the UV spectrum across the peak. For bioanalytical applications, fluorescence detection can offer enhanced sensitivity for certain prenylated flavonoids. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Prenylated Chalcone (B49325) Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or UV-Vis at ~369 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and thermal lability of polyphenolic compounds like this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to increase the volatility and thermal stability of the analyte.

The most common derivatization technique for compounds containing hydroxyl groups is silylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity of the molecule, making it amenable to GC separation.

The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase. The mass spectrometer detector allows for the identification of the derivatized chalcone based on its characteristic mass spectrum and fragmentation pattern. While not the primary method for quantifying the parent compound, GC-MS is invaluable for identifying and quantifying volatile metabolites of this compound in biological studies after appropriate derivatization.

Ultra-High Performance Liquid Chromatography (UHPLC) and Hyphenated Techniques (e.g., LC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The principles of separation for this compound are similar to HPLC, employing reversed-phase columns and gradient elution. frontiersin.org

The true power of UHPLC is realized when it is coupled with mass spectrometry (MS), a technique known as UHPLC-MS or, more commonly for quantitative bioanalysis, UHPLC-tandem mass spectrometry (UHPLC-MS/MS). This hyphenated technique combines the superior separation capabilities of UHPLC with the high selectivity and sensitivity of MS detection. bioanalysis-zone.com

For the analysis of this compound in complex biological matrices such as plasma or urine, UHPLC-MS/MS is the method of choice. researchgate.net The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and allows for accurate quantification even at very low concentrations.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for its quantitative analysis in various research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Mixture Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise structure of this compound.

1D NMR (¹H and ¹³C):

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, the vinylic protons of the α,β-unsaturated ketone system, and the protons of the prenyl group.

¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The spectrum would display characteristic signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the prenyl moiety.

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of protons within the same spin system. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments. columbia.edu

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons of this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 8.0 |

| Vinylic Protons (α, β) | 7.0 - 8.0 |

| Prenyl CH | ~5.2 |

| Prenyl CH₂ | ~3.3 |

| Prenyl CH₃ | ~1.7 |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons of this compound

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic Carbons | 100 - 165 |

| Vinylic Carbons (α, β) | 120 - 145 |

| Prenyl Carbons | 18 - 135 |

Mass Spectrometry (MS) for Molecular Weight, Fragmentation Patterns, and Bioanalytical Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, which is a critical piece of information for structural confirmation. nih.gov For this compound (C₂₀H₂₀O₄), the expected exact mass can be calculated and compared with the experimental value.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation pattern of chalcones is well-characterized and typically involves cleavages of the chalcone backbone. For a prenylated chalcone, the loss of the prenyl group is a characteristic fragmentation pathway. nih.gov The fragmentation of the A and B rings also provides diagnostic ions that help in the structural assignment. For a similar compound, 2',4',4-trihydroxychalcone, fragment ions at m/z 135 and 119, resulting from the separation of the A and B rings, have been observed. researchgate.netresearchgate.net

In bioanalytical applications, as mentioned in the UHPLC-MS/MS section, the specific fragmentation patterns are used to develop highly selective and sensitive quantification methods in complex biological samples. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Characterization and Quantification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques for the characterization and quantification of this compound, also known as Isobavachalcone (B1672217) (IBC). These methods provide valuable information regarding the compound's electronic structure, functional groups, and concentration in various samples.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π→π* electronic transitions within its conjugated system. The core structure, 1,3-diaryl-2-propen-1-one, forms an extensive chromophore involving the two aromatic rings and the α,β-unsaturated ketone. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern of hydroxyl and prenyl groups on the aromatic rings, as well as the solvent used for analysis. researchgate.net

Theoretical studies using time-dependent density functional theory (TDDFT) have been employed to calculate the electronic absorption spectra, providing insights that complement experimental data. nih.gov Experimental analyses show the UV-Vis absorption spectra of isobavachalcone in various solvents, demonstrating the effect of solvent polarity on the electronic transitions. researchgate.net The presence of a 2'-hydroxyl group, in particular, has a marked effect on the spectrum.

For quantification, UV-Vis spectrophotometry offers a straightforward and accessible method. nih.gov By establishing a calibration curve of absorbance versus known concentrations of a pure standard, the concentration of this compound in unknown samples can be determined by applying the Beer-Lambert law. A general spectrophotometric method for quantifying the total content of chalcones has been developed, which can be adapted for this specific compound. researchgate.net

| Spectral Data | Wavelength / Wavenumber | Assignment |

| UV-Vis (λmax) | ~370 nm | π→π* transition (conjugated system) |

| Infrared (IR) | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| ~1640 cm⁻¹ | C=O stretching (α,β-unsaturated ketone) | |

| ~1600-1500 cm⁻¹ | C=C stretching (aromatic rings and alkene) | |

| ~2970-2850 cm⁻¹ | C-H stretching (prenyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational frequencies for this compound include:

Hydroxyl (-OH) groups: A broad absorption band typically appears around 3400 cm⁻¹, characteristic of O-H stretching vibrations.

Carbonyl (C=O) group: A strong, sharp peak is observed in the region of 1640-1690 cm⁻¹, corresponding to the stretching vibration of the conjugated ketone. researchgate.net

Carbon-Carbon double bonds (C=C): Absorption bands in the 1600-1500 cm⁻¹ range are assigned to the stretching vibrations of the aromatic rings and the α,β-unsaturated double bond. researchgate.net

Prenyl group: C-H stretching vibrations of the methyl and methylene (B1212753) groups of the prenyl side chain are typically observed in the 2970-2850 cm⁻¹ region.

Quantum chemical methods have been utilized to calculate the harmonic vibrational frequencies, which serve to verify and support the interpretation of experimental IR spectra. nih.gov

In Vitro Bioassay Development and High-Throughput Screening (HTS) Methodologies for this compound Activities

The diverse pharmacological properties of this compound have been investigated through a wide array of in vitro bioassays. nih.govbohrium.com These assays are crucial for elucidating the mechanisms of action and identifying potential therapeutic applications. While large-scale, automated high-throughput screening (HTS) campaigns for this specific compound are not extensively documented, various screening and targeted assay approaches have successfully identified its significant bioactivities.

In Vitro Bioassays

Anticancer and Cytotoxic Activity: The most extensively studied activity of this compound is its anticancer potential. researchgate.net Its cytotoxicity has been evaluated against a broad spectrum of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. nih.govnih.gov These studies have determined the half-maximal inhibitory concentrations (IC50) and revealed that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.govnih.govfrontiersin.org For instance, it has shown activity against colorectal, breast, neuroblastoma, ovarian, and pancreatic cancer cell lines. nih.govnih.govfrontiersin.orgglpbio.comadooq.com

Anti-inflammatory Activity: The anti-inflammatory effects have been demonstrated in various cell-based models. Assays often involve stimulating cells, such as human umbilical vein endothelial cells (HUVECs) or macrophages, with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). d-nb.inforesearchgate.net The efficacy of the compound is then measured by its ability to inhibit the expression of inflammatory mediators like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and inducible nitric oxide synthase (iNOS). d-nb.infochemfaces.commedchemexpress.com

Antibacterial Activity: The antibacterial properties have been assessed using standard microbiology techniques. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus (including MRSA). mdpi.comnih.gov These assays have established that this compound can disrupt bacterial membranes. mdpi.com

Antioxidant Activity: Antioxidant capacity is frequently evaluated using cell-free chemical assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measure the compound's ability to neutralize free radicals. ijcea.org

Neuroprotective Activity: In the context of neurodegenerative diseases, its potential has been explored through assays that measure the inhibition of amyloid-beta (Aβ42) peptide aggregation, a key pathological event in Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a common method used for this purpose. chairbio.com

High-Throughput and High-Content Screening

While traditional HTS using robotic automation has not been a primary focus in the published research for this specific compound, screening approaches have been instrumental. For example, this compound was identified from a screening program of small molecules from traditional Chinese medicine as an inducer of necroptosis in breast cancer cells. nih.gov Furthermore, a combined approach of network pharmacology, bioinformatics, and molecular docking was used to screen for it as a potential antineoplastic agent in pancreatic cancer, which was subsequently validated by in vitro experiments. frontiersin.orgnih.gov These examples represent a more targeted, "high-content" screening strategy, where computational and bioinformatic predictions guide the experimental validation of a compound's activity against specific biological targets or pathways.

| Bioassay Type | Cell Line / Model | Endpoint Measured | Result (e.g., IC₅₀, MIC) |

| Anticancer | HCT116 & SW480 (Colorectal) | Cell Viability (CCK-8) | IC₅₀: 75.48 µM & 44.07 µM (24h) nih.gov |

| MDA-MB-231 (Breast) | Cell Viability (MTT) | IC₅₀: 21.45 µM (24h), 8.53 µM (72h) nih.gov | |

| OVCAR-8 (Ovarian) | Cell Proliferation | IC₅₀: 7.92 µM adooq.commedchemexpress.com | |

| Panc 02 (Pancreatic) | Cell Proliferation (CCK-8) | Significant inhibition at 24, 48, 72h frontiersin.org | |

| IMR-32 & NB-39 (Neuroblastoma) | Cytotoxicity (MTT), Apoptosis | Induced apoptosis, reduced pro-caspase-3/9 glpbio.com | |

| Anti-inflammatory | Brain Endothelial Cells | LPS-induced ICAM-1 expression | Down-regulated ICAM-1 chemfaces.com |

| HUVECs | TNF-α-induced ICAM-1/VCAM-1 | Suppressed expression d-nb.info | |

| RAW264.7 Macrophages | TLR agonist-induced iNOS | Inhibited iNOS protein expression medchemexpress.com | |

| Antibacterial | S. aureus (MSSA & MRSA) | Growth Inhibition (MIC) | MIC: 1.56 µg/mL (MSSA), 3.12 µg/mL (MRSA) mdpi.com |

| M. tuberculosis | Growth Inhibition (MIC) | MIC: 62.5 µg/mL mdpi.com | |

| Neuroprotective | Aβ42 Aggregation Model | Inhibition of Fibrillization (ThT assay) | IC₅₀: ~25 µM chairbio.com |

Future Research Directions and Translational Perspectives for 2 ,4 ,4 Trihydroxy 3 Prenylchalcone

Exploration of Novel Biological Targets and Signaling Pathways for 2',4',4-Trihydroxy-3'-prenylchalcone

While direct research on this compound is nascent, studies on structurally related chalcones provide a roadmap for exploring its potential biological targets and mechanisms of action. Future investigations should focus on determining if it modulates pathways known to be affected by other chalcone (B49325) analogues.

Key areas for exploration include:

Anti-inflammatory and Neuroprotective Pathways: Other chalcones have been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) expression and modulating microglial activation. nih.gov Research could investigate whether this compound affects similar pathways, such as those governed by Toll-Like Receptor 4 (TLR4), or influences the production of inflammatory cytokines like TNF-α and IL-6. nih.gov

Metabolic Disease Targets: A series of 2,4,6-trihydroxychalcone derivatives were identified as reversible and competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity. scielo.org.mxnih.gov Given its similar trihydroxy substitution, this compound should be screened for PTP1B inhibitory activity.

Anticancer Mechanisms: Chalcones exhibit a wide range of anticancer activities. Molecular docking studies of other chalcones suggest potential interactions with pro-survival proteins like Bcl-2 and negative autophagy regulators like mTOR. nih.gov Another potential target is Cyclin-dependent kinase 1 (CDK1), which has been identified through reverse molecular docking for certain trimethoxychalcone derivatives. bohrium.com Investigating the ability of this compound to induce apoptosis, regulate reactive oxygen species (ROS) accumulation, and inhibit cell proliferation via these or other cancer-related targets is a critical next step. nih.gov

Oxidative Stress Pathways: Chalcones containing catechol (3,4-dihydroxy) groups have shown potent antioxidant effects, not only by directly scavenging free radicals but also by activating the KEAP1/NRF2/ARE pathway, a critical regulator of cellular redox status. dntb.gov.ua The 4',4-dihydroxy structure of the target compound makes this an important pathway to investigate.

Below is a table of potential molecular targets for this compound based on findings from related compounds.

| Potential Target/Pathway | Therapeutic Area | Evidence from Analogue | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | 2,4,6-trihydroxychalcone derivatives | scielo.org.mxnih.gov |

| KEAP1/NRF2/ARE Pathway | Oxidative Stress, Neuroprotection | (E)-3,4-dihydroxychalcone analogues | dntb.gov.ua |

| Cyclin-dependent kinase 1 (CDK1) | Cancer | 2,4,6-trimethoxychalcone derivatives | bohrium.com |

| Bcl-2 / mTOR | Cancer | 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation, Neuroinflammation | 2,2′,5′-trihydroxychalcone | nih.gov |